An In-depth Technical Guide to 2-(4-Iodophenyl)-2-methylpropan-1-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(4-Iodophenyl)-2-methylpropan-1-amine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(4-Iodophenyl)-2-methylpropan-1-amine, a substituted phenethylamine derivative of significant interest to researchers and scientists in drug development. While a specific CAS Registry Number for this compound is not readily found in major chemical databases, its structural analogs have been cataloged, and its synthesis is achievable through established methodologies. This document will detail the chemical identifiers, predict its physicochemical properties based on its structure and known data from analogs, outline a robust synthetic pathway, and explore its potential applications, particularly in medicinal chemistry and as a research chemical. The inclusion of an iodine atom on the phenyl ring presents unique opportunities for its use as a precursor for radiolabeling, as a heavy-atom derivative in X-ray crystallography, and as a key intermediate in the synthesis of more complex molecules.
Introduction: The Significance of Phenylalkylamines in Research
Phenylalkylamines represent a broad class of compounds characterized by a phenyl ring attached to an amino group via an alkyl chain. This structural motif is a cornerstone in the development of a vast array of pharmaceuticals and research chemicals due to its ability to interact with various biological targets. The specific substitutions on both the phenyl ring and the alkyl chain can dramatically alter the compound's pharmacological profile, including its potency, selectivity, and metabolic stability. The subject of this guide, 2-(4-Iodophenyl)-2-methylpropan-1-amine, is a primary amine with a tertiary carbon atom adjacent to the phenyl ring, a structural feature that can influence its steric and electronic properties. The presence of an iodine atom at the para position of the phenyl ring is particularly noteworthy, offering a versatile handle for further chemical modifications and specialized applications.
Chemical Identity and Nomenclature
Establishing a clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the systematic nomenclature and key identifiers for 2-(4-Iodophenyl)-2-methylpropan-1-amine.
IUPAC Nomenclature
Following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 2-(4-Iodophenyl)-2-methylpropan-1-amine .[1][2][3][4] The naming convention is derived as follows:
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The longest carbon chain containing the principal functional group (the amine) is a three-carbon chain, hence "propan-1-amine".
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A methyl group is attached to the second carbon of this chain, designated as "2-methyl".
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A phenyl group substituted with an iodine atom at the fourth position is also attached to the second carbon, denoted as "2-(4-Iodophenyl)".
Chemical Structure and Identifiers
The structural representation and key chemical identifiers for 2-(4-Iodophenyl)-2-methylpropan-1-amine are summarized in the table below. While a dedicated CAS Registry Number has not been identified, data for its chloro-analog, 2-(4-Chlorophenyl)-2-methylpropan-1-amine, is provided for comparative purposes.[5]
| Identifier | 2-(4-Iodophenyl)-2-methylpropan-1-amine | 2-(4-Chlorophenyl)-2-methylpropan-1-amine (Analog) |
| CAS Registry Number | Not Assigned | 42299-95-6[5] |
| Molecular Formula | C₁₀H₁₄IN | C₁₀H₁₄ClN[5] |
| Molecular Weight | 275.13 g/mol | 183.68 g/mol [5] |
| Canonical SMILES | CC(C)(CC1=CC=C(I)C=C1)N | CC(C)(CC1=CC=C(Cl)C=C1)N |
| InChI Key | (Predicted) | WDVHFHHNPWOBRS-UHFFFAOYSA-N[5] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; I [label="I"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; N [label="N"];
// Define positions for a clear layout C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; I [pos="0,-2!"]; C7 [pos="1.74,1!"]; C8 [pos="2.61,0.5!"]; C9 [pos="1.74,2!"]; N [pos="3.48,1!"];
// Define edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- I; C1 -- C7; C7 -- C8; C7 -- C9; C8 -- N;
// Add implicit hydrogens for clarity H1 [label="H", pos="-1.3,0.9!"]; H2 [label="H", pos="-1.3,-0.9!"]; H3 [label="H", pos="1.3,-0.9!"]; H4 [label="H", pos="1.3,0.9!"]; H5 [label="H", pos="2.9,0!"]; H6 [label="H", pos="2.3,0!"]; H7 [label="H", pos="1.4,2.5!"]; H8 [label="H", pos="2.3,2.3!"]; H9 [label="H", pos="1.5,1.6!"]; H10 [label="H", pos="3.8,0.6!"]; H11 [label="H", pos="3.8,1.4!"]; }
Figure 1: Chemical structure of 2-(4-Iodophenyl)-2-methylpropan-1-amine.
Proposed Synthetic Pathway
The synthesis of 2-aryl-2-methylpropan-1-amines can be achieved through various organic chemistry transformations. A plausible and efficient route for the preparation of 2-(4-Iodophenyl)-2-methylpropan-1-amine is adapted from a general method disclosed for related compounds.[6] This multi-step synthesis involves the formation of a key nitrile intermediate followed by hydrolysis, rearrangement, and reduction.
Synthetic Workflow Overview
Sources
- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]
- 5. 2-(4-Chlorophenyl)-2-methylpropan-1-amine 42299-95-6 [sigmaaldrich.com]
- 6. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
